molecular formula C17H16N2O B12904151 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile CAS No. 84940-28-3

1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile

Cat. No.: B12904151
CAS No.: 84940-28-3
M. Wt: 264.32 g/mol
InChI Key: QVNMALVESUWGGZ-UHFFFAOYSA-N
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Description

1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile is a member of the benzoxazocine class of compounds It is characterized by a tetrahydro-1H-2,5-benzoxazocine core structure substituted with a phenyl group and a carbonitrile group

Preparation Methods

The synthesis of 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a phenyl-substituted amine and a suitable carbonitrile precursor, followed by cyclization using a catalyst such as sulfuric acid . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile is not fully understood. it is believed to involve the inhibition of neurotransmitter reuptake, particularly dopamine, serotonin, and norepinephrine . This inhibition may contribute to its analgesic effects by modulating pain pathways in the CNS.

Comparison with Similar Compounds

1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile can be compared with other benzoxazocine derivatives, such as:

Properties

IUPAC Name

1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c18-13-19-10-11-20-17(14-6-2-1-3-7-14)16-9-5-4-8-15(16)12-19/h1-9,17H,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNMALVESUWGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C2CN1C#N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517630
Record name 1-Phenyl-1,3,4,6-tetrahydro-5H-2,5-benzoxazocine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84940-28-3
Record name 1-Phenyl-1,3,4,6-tetrahydro-5H-2,5-benzoxazocine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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